N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine and fluorine atoms, a piperidine ring, and a cyclopropanecarboxamide group
Properties
Molecular Formula |
C14H17BrFN3O |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H17BrFN3O/c15-10-6-12(16)13(17-7-10)19-5-1-2-11(8-19)18-14(20)9-3-4-9/h6-7,9,11H,1-5,8H2,(H,18,20) |
InChI Key |
DOMUZBAIFFTGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)Br)F)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with bromine and fluorine substituents through halogenation reactions.
Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions.
Coupling Reactions: The pyridine and piperidine rings are coupled using reagents such as palladium catalysts.
Cyclopropanecarboxamide Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness
N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
